Home > Products > Screening Compounds P489 > Type II TRK inhibitor 2
Type II TRK inhibitor 2 -

Type II TRK inhibitor 2

Catalog Number: EVT-15271280
CAS Number:
Molecular Formula: C30H27F2N9O
Molecular Weight: 567.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Type II TRK inhibitor 2 is classified within a broader category of kinase inhibitors that exhibit non-competitive binding characteristics. Unlike Type I inhibitors, which directly compete with ATP for binding at the active site, Type II inhibitors bind to an allosteric site, allowing them to maintain activity even in the presence of mutations that alter the ATP-binding pocket. This classification is crucial as it enables the design of drugs that can effectively target mutant forms of TRK proteins, which often arise in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of Type II TRK inhibitor 2 involves several steps, typically starting from readily available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Utilizing reactions such as amide bond formation and cyclization to construct the core structure.
  2. Functionalization: Introducing specific functional groups that enhance binding affinity and selectivity towards TRK proteins.
  3. Purification: Employing techniques like high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products.

The synthesis process must be optimized to ensure high yield and purity, which are critical for subsequent biological testing.

Molecular Structure Analysis

Structure and Data

Type II TRK inhibitor 2 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with the TRK binding site. The specific structural details include:

  • Core Structure: A bicyclic or tricyclic framework that provides a hydrophobic environment for binding.
  • Functional Groups: Amide groups and heterocycles that participate in hydrogen bonding and π-π stacking interactions with the TRK protein.

The molecular formula and weight can be determined through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, providing essential data for understanding its pharmacokinetics and dynamics.

Chemical Reactions Analysis

Reactions and Technical Details

Type II TRK inhibitor 2 undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: The amide bonds may be hydrolyzed under physiological conditions, impacting the compound's stability.
  2. Oxidation/Reduction: Certain functional groups may undergo redox reactions, altering their properties and activity.
  3. Binding Interactions: The inhibitor engages in non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with the target TRK protein, essential for its mechanism of action.

Understanding these reactions is vital for optimizing the compound's therapeutic profile.

Mechanism of Action

Process and Data

The mechanism of action for Type II TRK inhibitor 2 involves:

  • Binding to Allosteric Site: The inhibitor binds to a site adjacent to the ATP-binding pocket, stabilizing a conformation of the TRK protein that is less active.
  • Inhibition of Kinase Activity: By occupying this allosteric site, Type II TRK inhibitor 2 prevents substrate phosphorylation, effectively halting downstream signaling pathways involved in cancer cell proliferation.

This mechanism allows it to bypass common resistance mutations found in first-generation inhibitors, making it a promising therapeutic option.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Type II TRK inhibitor 2 include:

  • Solubility: Typically measured in various solvents; solubility profiles are crucial for formulation development.
  • Stability: Assessed under different pH conditions and temperatures to predict shelf life and storage requirements.
  • Melting Point: Determined through differential scanning calorimetry or thermogravimetric analysis.

Chemical properties include:

  • Reactivity: Evaluated through stability studies against common reactive species.
  • Lipophilicity: Measured using log P values to assess absorption characteristics.

These properties significantly influence the compound's bioavailability and therapeutic efficacy.

Applications

Scientific Uses

Type II TRK inhibitor 2 holds potential applications in various scientific fields:

  1. Cancer Therapy: Primarily used in treating tumors with NTRK fusions or mutations resistant to other therapies.
  2. Research Tool: Serves as a valuable tool for studying TRK signaling pathways in cellular models.
  3. Drug Development: Provides insights into designing next-generation kinase inhibitors with improved selectivity profiles.
Structural Biology of TRK Kinases & Type II Binding Conformations

TRK Kinase Domain Architecture: DFG Motif Dynamics & Allosteric Pockets

The tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC) features a conserved intracellular kinase domain critical for oncogenic signaling in NTRK-fusion cancers. This domain adopts a bilobal scaffold common to protein kinases, with a smaller N-lobe (β-strands and αC-helix) and larger C-lobe (α-helical) connected by a hinge region. The activation loop, anchored by the Asp-Phe-Gly (DFG) motif, governs conformational switching between active (DFG-in) and inactive (DFG-out) states [3] [7].

In the DFG-in conformation, the aspartate residue coordinates Mg²⁺-ATP, while Phe occupies a hydrophobic pocket, stabilizing an open activation loop for catalysis. Conversely, the DFG-out conformation involves a 180° flip ("DFG flip"), displacing Phe from its pocket. This creates an allosteric hydrophobic pocket adjacent to the ATP-binding site [5] [3]. Type II inhibitors (e.g., altiratinib, foretinib) exploit this pocket by binding both the ATP hinge region and the allosteric site, conferring distinct pharmacological properties compared to ATP-competitive type I inhibitors [5] [8].

Table 1: Structural Features of TRK Kinase Conformations

ConformationDFG Motif OrientationAllosteric PocketPrimary Inhibitor Type
DFG-in (Active)Asp-in, Phe-inCollapsedType I (e.g., larotrectinib)
DFG-out (Inactive)Asp-out, Phe-outOpenType II (e.g., altiratinib)
IntermediatePartial flipSemi-openVariable

Conformational Plasticity in xDFG-Mutant TRKs: Implications for Type II Selectivity

Acquired resistance to first-generation TRK inhibitors frequently involves mutations at the "x" position preceding the DFG motif (xDFG; e.g., TRKAG667C, TRKCG696A). These mutations introduce steric hindrance or alter ATP affinity, reducing type I inhibitor binding [1] [8]. Crucially, xDFG mutants exhibit enhanced conformational flexibility that favors DFG-out states. Biochemical studies demonstrate that cysteine or serine substitutions at xDFG positions stabilize the inactive conformation by:

  • Disrupting hydrogen bonds anchoring the wild-type glycine
  • Creating hydrophobic interactions with the allosteric pocket
  • Increasing solvent exposure of the activation loop [1] [8]

Type II inhibitors overcome xDFG resistance by leveraging this plasticity. For example, altiratinib achieves 0.85 nM IC50 against TRKAG667C by forming a covalent-like interaction with the mutant cysteine sulfur, stabilizing the DFG-out conformation [8] [4]. Molecular dynamics simulations reveal that xDFG mutations expand the allosteric pocket volume by 15–20%, enhancing type II inhibitor binding [4] [8].

Comparative Analysis of Active (DFG-in) vs. Inactive (DFG-out) States in Wild-Type vs. Resistant Variants

Wild-type TRK kinases exhibit equilibrium favoring DFG-in states (~75% probability under physiological ATP concentrations). Resistance mutations perturb this equilibrium:

  • Solvent-front mutations (e.g., TRKAG595R): Favor DFG-in but sterically block type I inhibitors
  • xDFG mutations (e.g., TRKAG667C): Shift equilibrium to DFG-out by 40–60% [1] [8]
  • Gatekeeper mutations (e.g., TRKAF589L): Modestly stabilize intermediate states

Table 2: Inhibitor Sensitivity Profiles Against TRKA Mutants

MutationLocationLarotrectinib (Type I) IC50 (nM)Altiratinib (Type II) IC50 (nM)Fold Change (Type II vs. Type I)
Wild-type-26.411.30.4x
G595RSolvent front>100048.0>20x
F589LGatekeeper350.218.718.7x
G667CxDFG>100014.0>70x

Notably, type II inhibitors show superior activity against xDFG mutants due to:

  • Reduced steric clash: The inhibitor's "tail" group avoids conflict with mutated residues
  • Allosteric engagement: Sulfur-containing moieties in xDFG mutants form hydrophobic contacts with inhibitor scaffolds
  • Conformational trapping: Binding further stabilizes DFG-out states, preventing ATP competition [4] [8]

Structural overlays of TRKAG667C bound to type I vs. type II inhibitors reveal why type II inhibitors retain potency. In type I complexes, the mutated cysteine clashes with the inhibitor's solvent-exposed group. In type II complexes (e.g., compound 40l), the indazole core maintains hinge hydrogen bonds, while a fluorophenyl extension occupies the expanded xDFG pocket, forming van der Waals contacts with Cys667 [4] [8].

Properties

Product Name

Type II TRK inhibitor 2

IUPAC Name

1-[5-tert-butyl-2-(3,5-difluorophenyl)pyrazol-3-yl]-3-[3-[[3-(1H-pyrazol-4-yl)-1H-indazol-6-yl]amino]phenyl]urea

Molecular Formula

C30H27F2N9O

Molecular Weight

567.6 g/mol

InChI

InChI=1S/C30H27F2N9O/c1-30(2,3)26-14-27(41(40-26)23-10-18(31)9-19(32)11-23)37-29(42)36-21-6-4-5-20(12-21)35-22-7-8-24-25(13-22)38-39-28(24)17-15-33-34-16-17/h4-16,35H,1-3H3,(H,33,34)(H,38,39)(H2,36,37,42)

InChI Key

COXSWEZHBTXILY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C5=CNN=C5)C6=CC(=CC(=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.